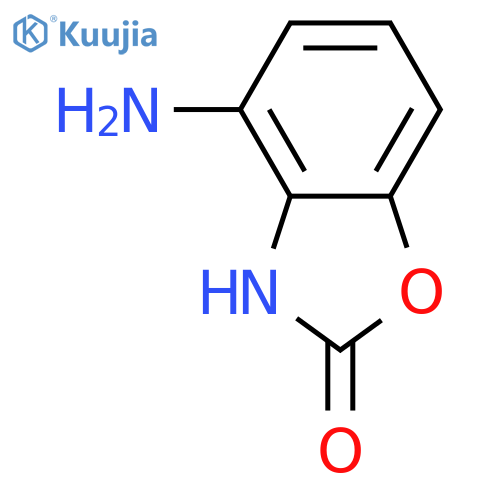

Cas no 81900-93-8 (4-amino-3H-1,3-benzoxazol-2-one)

81900-93-8 structure

商品名:4-amino-3H-1,3-benzoxazol-2-one

4-amino-3H-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Aminobenzo[d]oxazol-2(3H)-one

- 2(3H)-Benzoxazolone,4-amino-

- 2(3H)-Benzoxazolone,4-amino-(9CI)

- 4-amino-3H-1,3-benzoxazol-2-one

- 2-Benzoxazolinone, 4-amino- (6CI)

- 4-Amino-2(3H)-benzoxazolone (ACI)

- CS-0157001

- MFCD12913768

- AS-60490

- 4-AMINO-3H-BENZOOXAZOL-2-ONE

- AKOS016003872

- AKOS017515977

- SCHEMBL2484702

- SY130163

- 81900-93-8

- 4-Aminobenzoxazole-2(3H)-one

- 4-amino-2,3-dihydro-1,3-benzoxazol-2-one

- 4-Amino-1,3-benzoxazol-2(3H)-one

- EN300-156708

- DB-349168

- DTXSID00601657

-

- MDL: MFCD12913768

- インチ: 1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10)

- InChIKey: VGLGTAGWVRMFQF-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2C(=CC=CC=2N)O1

計算された属性

- せいみつぶんしりょう: 150.042927438g/mol

- どういたいしつりょう: 150.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 64.4Ų

4-amino-3H-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM153802-250mg |

4-aminobenzo[d]oxazol-2(3H)-one |

81900-93-8 | 95%+ | 250mg |

$*** | 2023-05-29 | |

| Enamine | EN300-156708-0.05g |

4-amino-2,3-dihydro-1,3-benzoxazol-2-one |

81900-93-8 | 95% | 0.05g |

$109.0 | 2023-06-04 | |

| Enamine | EN300-156708-0.25g |

4-amino-2,3-dihydro-1,3-benzoxazol-2-one |

81900-93-8 | 95% | 0.25g |

$233.0 | 2023-06-04 | |

| eNovation Chemicals LLC | Y1046642-100mg |

2(3H)-Benzoxazolone,4-amino-(9CI) |

81900-93-8 | 95+% | 100mg |

$235 | 2024-06-07 | |

| Enamine | EN300-156708-0.5g |

4-amino-2,3-dihydro-1,3-benzoxazol-2-one |

81900-93-8 | 95% | 0.5g |

$366.0 | 2023-06-04 | |

| Enamine | EN300-156708-2.5g |

4-amino-2,3-dihydro-1,3-benzoxazol-2-one |

81900-93-8 | 95% | 2.5g |

$988.0 | 2023-06-04 | |

| Ambeed | A318470-100mg |

4-Aminobenzo[d]oxazol-2(3H)-one |

81900-93-8 | 95+% | 100mg |

$160.00 | 2021-07-07 | |

| eNovation Chemicals LLC | D917856-1g |

4-Aminobenzoxazole-2(3H)-one |

81900-93-8 | 95% | 1g |

$430 | 2024-07-20 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB15724-1g |

4-amino-3H-1,3-benzoxazol-2-one |

81900-93-8 | 97% | 1g |

3519.00 | 2021-07-04 | |

| Ambeed | A318470-250mg |

4-Aminobenzo[d]oxazol-2(3H)-one |

81900-93-8 | 95+% | 250mg |

$276.00 | 2021-07-07 |

4-amino-3H-1,3-benzoxazol-2-one 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

81900-93-8 (4-amino-3H-1,3-benzoxazol-2-one) 関連製品

- 59-49-4(2-Benzoxazolinone)

- 91660-79-6(2(3H)-Benzoxazolone,7-hydroxy-)

- 532-91-2(Coixol)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:81900-93-8)4-amino-3H-1,3-benzoxazol-2-one

清らかである:99%

はかる:1g

価格 ($):313.0